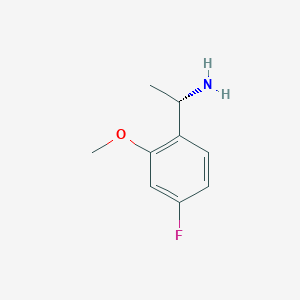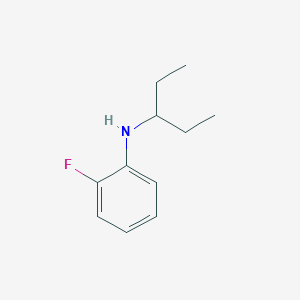
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.
Coupling of the Rings: The final step involves coupling the pyrrolidine and thiazole rings through a suitable linker, often using a carbonyl group as the connecting moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiazole or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole or pyrrolidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12N2OS |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
2-pyrrolidin-2-yl-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-5-13-6-11-8)4-7-2-1-3-10-7/h5-7,10H,1-4H2 |
InChIキー |
QTIQXWUGBXFNKC-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC(=O)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


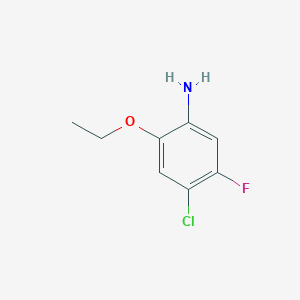


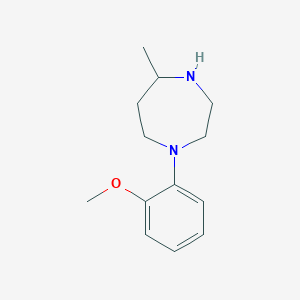

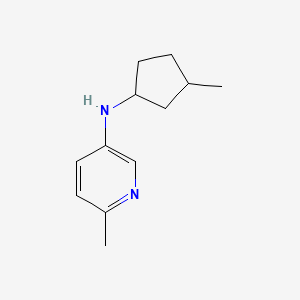

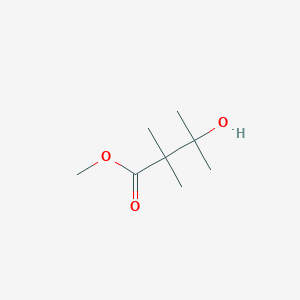

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

